(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine
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Overview
Description
(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine and is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridine-2-carbaldehyde with 2-ethoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups replacing the ethoxyethyl group.
Scientific Research Applications
(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-pyridylmethyl)ethylenediamine: Another pyridine derivative with similar structural features but different functional groups.
2-(Pyridin-2-yl)isopropylamine: A compound with a similar pyridine ring but different alkyl substituents.
Uniqueness
(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-ethoxy-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-2-13-8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,2,7-9H2,1H3 |
InChI Key |
FUQZFSKJZICGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC=N1 |
Origin of Product |
United States |
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